molecular formula C15H25NO3 B592349 Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 873924-08-4

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B592349
CAS No.: 873924-08-4
M. Wt: 267.369
InChI Key: UXZBTEIHIQFMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) is a bicyclic spiro compound featuring a 3-azaspiro[5.5]undecane core with a ketone group at position 9 and a tert-butyl ester at position 2. Its molecular formula is C₁₅H₂₅NO₃, with a molecular weight of 267.4 g/mol. The compound is widely utilized as a versatile building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and radiotracers. It is typically stored under refrigerated conditions to ensure stability.

The synthesis involves hydrogenation of the precursor 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate using palladium on charcoal under hydrogen pressure (4.5 bar), yielding colorless crystals with 84% efficiency. Structural confirmation is provided by NMR data (¹H and ¹³C), showing characteristic signals for the tert-butyl group (δ 1.46 ppm, singlet) and the spirocyclic backbone.

Preparation Methods

Hydrogenation of Unsaturated Precursors

The most widely documented method for synthesizing tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves the hydrogenation of its unsaturated analog, tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 873924-07-3). This approach leverages palladium-catalyzed hydrogenation to achieve high yields and selectivity .

Reaction Conditions and Procedure

  • Starting Material : A solution of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (15.09 mmol) in methanol (40 mL) is degassed with argon for 15 minutes to eliminate oxygen .

  • Catalyst Addition : Palladium on charcoal (Pd/C, 1.0 g) is introduced under inert conditions to prevent catalyst poisoning .

  • Hydrogenation : The mixture is stirred under hydrogen balloon pressure at 25°C for 16 hours, enabling selective reduction of the double bond without affecting the ketone or ester functionalities .

  • Workup : The reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the product as a light yellow sticky solid .

Key Data Table: Hydrogenation Protocol

ParameterValue
Starting Material873924-07-3
CatalystPd/C (10 wt%)
SolventMethanol
Temperature25°C
Reaction Time16 hours
Yield>99%
Purity (HPLC)97%

This method’s efficiency stems from the chemoselectivity of Pd/C, which preferentially hydrogenates alkenes over ketones or esters under mild conditions . The absence of harsh reagents makes it suitable for large-scale production.

MethodReagentsYield*Purity
CrO₃/Acetic AcidCrO₃, CH₃COOH70–85%90–95%
PCC/CH₂Cl₂PCC, CH₂Cl₂65–80%85–90%
Swern Oxidation(COCl)₂, DMSO, Et₃N75–90%95–98%

*Reported yields for analogous spirocyclic compounds.

Alternative Synthetic Routes

Reductive Amination

  • Substrates : Ketone and tert-butyl carbamate.

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Limitation : Low regioselectivity in spirocyclic systems.

Optimization and Scalability

Catalyst Loading and Recycling

  • Pd/C : Reducing catalyst loading from 10% to 5% wt/wt maintains >95% yield while lowering costs .

  • Solvent Systems : Replacing methanol with ethanol or isopropanol improves solubility for kilogram-scale batches .

Purity Enhancement

  • Crystallization : Recrystallization from hexane/ethyl acetate (3:1) increases purity to >99% .

  • Chromatography : Silica gel chromatography (eluent: 20% EtOAc/hexane) resolves minor impurities .

Characterization and Quality Control

Critical analytical data for the synthesized compound include:

Table: Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, t-Bu), 2.38–2.45 (m, 2H, CH₂), 3.50 (t, J = 6.0 Hz, 2H, NCH₂) .
¹³C NMR (100 MHz, CDCl₃)δ 28.2 (t-Bu), 80.5 (C=O), 211.0 (ketone) .
HRMS (ESI+)m/z calc. for C₁₅H₂₅NO₃ [M+H]⁺: 268.1913, found: 268.1918 .
HPLC Rt = 8.2 min (C18 column, 70% MeOH/H₂O) .

Industrial and Environmental Considerations

Waste Management

  • Pd/C Recovery : Filtration and calcination reclaim >90% palladium .

  • Solvent Recycling : Distillation recovers >85% methanol for reuse .

Cost Analysis

ComponentCost per kg (USD)
Starting Material1,200
Pd/C Catalyst500
Solvents150
Total 1,850

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation typically yields fully saturated compounds, while substitution and oxidation reactions produce a variety of derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate (QA-5579)

  • CAS : 1434142-14-9
  • Key Differences : The nitrogen atom is positioned at the 2-aza site instead of 3-aza, altering the electronic environment of the spiro system. This positional isomerism impacts reactivity in coupling reactions.

Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (BD265442)

  • CAS : 1061731-86-9
  • Key Differences: Incorporates an additional nitrogen atom (3,9-diaza) and an oxygen at position 6.
  • Applications : Explored in metalloenzyme inhibitor design.

9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

  • CAS : 1160246-98-9
  • Key Differences: Replaces the ketone with a carboxylic acid group and introduces an oxygen atom in the spiro ring. The carboxylic acid increases polarity and solubility in DMSO and methanol.
  • Applications : Intermediate in peptide-mimetic drug candidates.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 267.4 N/A Lipophilic (soluble in CH₂Cl₂, EtOAc) 2.1
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid 297.38 N/A Slight in DMSO, chloroform 1.8
Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 303.34 N/A Enhanced metabolic stability 2.5

Notes:

  • Fluorinated analogs (e.g., difluoro derivatives) exhibit improved metabolic stability due to reduced cytochrome P450 interactions.
  • Carboxylic acid derivatives show higher aqueous solubility, making them suitable for intravenous formulations.

Biological Activity

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 873924-08-4) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various pharmacological applications.

  • Molecular Formula: C15H25NO3
  • Molecular Weight: 267.37 g/mol
  • IUPAC Name: this compound
  • InChI Key: UXZBTEIHIQFMIT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's spirocyclic structure enhances its binding affinity, allowing it to modulate biological pathways effectively.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity through apoptosis induction in cancer cells. The mechanism likely involves modulation of signaling pathways related to cell survival and death.

Case Studies

  • Study on Structural Analogues:
    A study investigated the biological activity of related spirocyclic compounds, revealing that modifications in the functional groups significantly affected their anticancer efficacy and selectivity for cancer cell lines .
  • Synthesis and Biological Evaluation:
    Another research paper focused on the synthesis of various derivatives of spiro[5.5]undecane compounds, highlighting their potential as dual-action agents for pain management by targeting opioid receptors . This suggests that tert-butyl 9-oxo-3-azaspiro[5.5]undecane may also exhibit similar dual-action properties.

Research Findings Summary

Study FocusKey Findings
Antimicrobial ActivityStructural analogs show effectiveness against bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells; potential modulation of survival pathways
Dual-action PotentialRelated compounds act on opioid receptors for pain management

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, tert-butyl-protected spiroamines are synthesized using tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, followed by cyclization under controlled conditions (e.g., MeNO₂/NH₃ at 25°C for 17 hours) and purification via column chromatography . Structural analogs, such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, suggest that Boc-protection and solvent selection (e.g., dichloromethane) are critical for yield optimization .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, spirocyclic analogs like 3-oxa-9-azaspiro[5.5]undecane derivatives are characterized by distinct carbonyl (C=O) signals at ~170 ppm in ¹³C NMR and specific splitting patterns in ¹H NMR due to spiro-ring constraints . Infrared (IR) spectroscopy can confirm functional groups like the tert-butyl carbamate (C=O stretch at ~1680 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at -20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture and light, as these can degrade the spirocyclic structure. Safety protocols include using chemical goggles, gloves, and fume hoods to minimize inhalation risks, as recommended for similar azaspiro compounds .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Reaction Solvent: Use polar aprotic solvents (e.g., DMF or MeNO₂) to enhance cyclization efficiency .
  • Catalysis: Transition-metal catalysts (e.g., Pd for Buchwald-Hartwig coupling) improve spiro-ring formation in analogs like 1,4,9-triazaspiro[5.5]undecan-2-one derivatives .
  • Purification: Gradient elution with ethyl acetate/hexane mixtures (10:1 to 5:1) resolves diastereomers in spirocyclic intermediates .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

  • Dynamic NMR: Use variable-temperature NMR to detect conformational flexibility in the spirocyclic system, which may obscure splitting patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by crystallizing derivatives (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) and analyzing bond angles .
  • Comparative Analysis: Cross-reference with structurally related compounds (e.g., 3-oxa-9-azaspiro[5.5]undecane hydrochloride) to validate chemical shifts .

Properties

IUPAC Name

tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZBTEIHIQFMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679754
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873924-08-4
Record name 1,1-Dimethylethyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873924-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (5.2 g, 19.6 mmol) in DCM (80 mL) was added 10% Pd/C (0.5 g) and the suspention was stirred under a H2 atmosphere at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo, then the residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/4) to give the product as brown oil (3.1 g, 59.0%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.